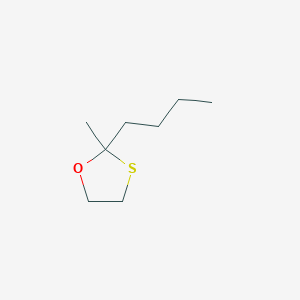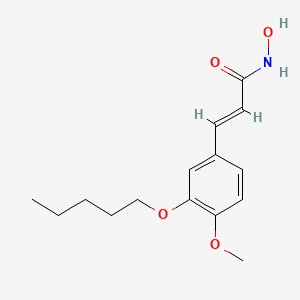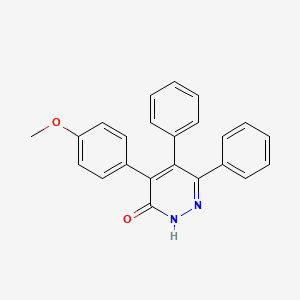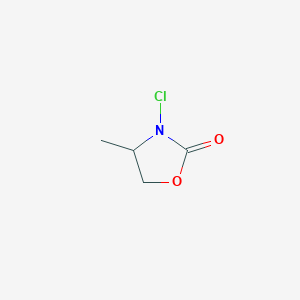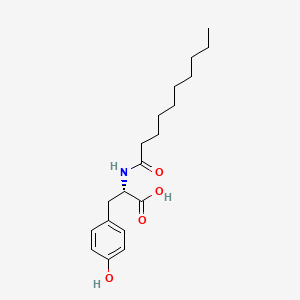![molecular formula C7H8N4O B14697136 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine CAS No. 25680-40-4](/img/structure/B14697136.png)
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The oxazolo[5,4-d]pyrimidine scaffold is often used as a pharmacophore in drug design, targeting various molecular pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as batch processing and the use of high-efficiency catalytic systems, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the oxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- 2-Methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine
- 2-Chloro[1,3]oxazolo[5,4-d]pyrimidin-7-amine
Uniqueness
2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine is unique due to its specific ethyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance the compound’s ability to interact with certain molecular targets, making it a valuable scaffold in drug design and development.
Properties
CAS No. |
25680-40-4 |
|---|---|
Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-ethyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C7H8N4O/c1-2-4-11-5-6(8)9-3-10-7(5)12-4/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
WSCPSTMILVUWJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N=CN=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


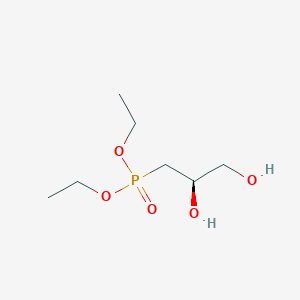
![Tributyl[(prop-2-en-1-yl)oxy]stannane](/img/structure/B14697060.png)
